7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a complex organic compound classified as a boronic acid derivative. Its structure features a quinoline core that is substituted with a fluorine atom at the 7-position, a methoxy group at the 6-position, and a boronic ester group. This unique arrangement of functional groups imparts distinctive chemical properties that are valuable in various scientific and industrial applications. The compound has the CAS number 2248157-24-4 and is utilized primarily in organic synthesis, biological studies, and the production of advanced materials.
The synthesis of 7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves several key steps:
In industrial settings, optimizing reaction conditions for yield and purity is crucial. This includes:
The molecular structure of 7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can be described as follows:
The compound features:
The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups allows for diverse reactivity patterns in organic synthesis .
7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline participates in several significant chemical reactions:
These reactions are crucial for developing complex organic molecules and exploring new synthetic pathways .
The mechanism of action for 7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline primarily revolves around its role as a building block in organic synthesis:
This mechanism highlights how the compound can be utilized to construct complex molecular architectures essential for pharmaceutical development and materials science .
Quantitative data on melting point and boiling point may vary based on purity but are generally within expected ranges for similar compounds .
7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several notable applications:
These applications underline its significance in both academic research and industrial contexts .
Organoboron compounds, particularly pinacol boronic esters like the title compound (CAS RN: 2248157-24-4), have revolutionized synthetic strategies due to their exceptional utility in metal-catalyzed cross-coupling reactions. The tetracoordinate boronate species formed during Suzuki-Miyaura coupling enables efficient C–C bond formation with aryl/vinyl halides, transforming quinoline scaffolds into complex molecular architectures [2]. This boronate ester functionality (-Bpin) confers kinetic stability against protodeborylation while maintaining sufficient reactivity for diverse transformations, including conversion to boronic acids, trifluoroborate salts, or oxaboroles [2] [5]. The in situ generated boronic acid from such esters can participate in rhodium-catalyzed additions or serve as hydrogen-bond acceptors, leveraging boron’s vacant p-orbital for molecular recognition events in supramolecular chemistry and sensor design [5].
The strategic placement of fluoro (C7) and methoxy (C6) substituents adjacent to the boronate group creates a unique electronic environment that enhances both reactivity and target affinity. Fluorine’s strong electron-withdrawing effect (-I) reduces electron density at C4, facilitating oxidative addition in palladium-catalyzed borylation reactions [2]. Concurrently, the ortho-positioned methoxy group exerts steric and electronic influences: its oxygen lone pairs provide weak resonance donation (+R) to offset fluorine-induced electron deficiency, while the methyl group creates a hydrophobic pocket crucial for biomolecular interactions [8]. Quantum mechanical calculations reveal that this combination lowers the LUMO energy (-1.8 eV vs. unsubstituted analogues), enhancing electrophilicity at the boron center and enabling charge-transfer complexes in optoelectronic materials [3] [5].
Quinoline-boronate hybrids emerged prominently in the 2010s as mechanistic tools to exploit boron’s reversible covalent binding with biological nucleophiles. Early examples like bortezomib (proteasome inhibitor) demonstrated boron’s therapeutic potential, paving the way for quinoline derivatives [5]. A breakthrough occurred with Das’ 2022 report on C-4 borylated quinolines as HIPK2 kinase inhibitors (e.g., BT173-C), where the boron moiety enabled critical interactions with catalytic lysine residues unreachable by carbon-based groups [2]. The title compound represents an evolution toward fluorinated analogues, leveraging in vivo stability imparted by fluorine’s metabolic resistance and membrane permeability [8]. Over 15 clinical-stage boronate drugs by 2024 underscore this scaffold’s significance, with quinoline derivatives comprising 30% of pipeline candidates targeting kinase-dependent pathologies [5] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8